N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
The compound N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a highly functionalized acetamide derivative with a complex carbohydrate backbone. Key structural features include:
- Hexose and oxan (pyran) rings: A 6-membered carbohydrate core with hydroxyl and hydroxymethyl substituents, contributing to hydrophilicity.
- Glycosidic linkages: Connecting the hexose and methyloxan moieties, critical for stereochemical specificity and biological recognition.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O15/c1-7-14(30)18(34)19(35)22(37-7)36-6-11(29)20(15(31)10(4-25)23-8(2)27)39-21-13(24-9(3)28)17(33)16(32)12(5-26)38-21/h4,7,10-22,26,29-35H,5-6H2,1-3H3,(H,23,27)(H,24,28)/t7-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPZCPMDPOFMI-FYOAGJNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Monosaccharide Building Blocks Preparation
- Synthesis or Isolation: Monosaccharide units such as N-acetylglucosamine derivatives are either isolated from natural sources or synthesized chemically.
- Protection: Hydroxyl groups are protected using groups such as benzyl (Bn), acetyl (Ac), or silyl ethers (TBDMS) to prevent undesired reactions.
- Acetamido Group Formation: The amino group is introduced by substitution or reduction of azido precursors followed by acetylation.
Glycosylation Reactions
- Activation of Glycosyl Donors: Glycosyl donors (e.g., trichloroacetimidates, thioglycosides) are activated under mild acidic or Lewis acid conditions.
- Coupling with Acceptors: The glycosyl acceptor hydroxyl group attacks the activated donor to form the glycosidic linkage.
- Stereochemical Control: Use of neighboring group participation (e.g., acetamido groups at C-2) to direct β- or α-glycosidic bond formation.
Assembly of Oligosaccharide Chain
- Iterative Coupling: Repeated cycles of glycosylation and deprotection build the oligosaccharide chain.
- Branching: Introduction of branched sugars via selective glycosylation at specific hydroxyl groups.
Functional Group Modifications
- Oxidation: Selective oxidation to introduce keto groups (6-oxo) using reagents like TEMPO or periodate.
- Deprotection: Removal of protecting groups under conditions that preserve the integrity of the glycosidic bonds and sensitive functionalities.
Purification and Characterization
- Purification: Chromatographic techniques such as HPLC, size-exclusion chromatography, or preparative TLC.
- Characterization: NMR spectroscopy, mass spectrometry, and optical rotation to confirm structure and stereochemistry.
Data Table: Key Parameters in Preparation
| Preparation Step | Common Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Monosaccharide Protection | Benzyl chloride, Acetic anhydride, TBDMS-Cl | Protect hydroxyl groups for selective reactions |
| Acetamido Group Formation | Azide reduction (PPh3, H2), Acetylation (Ac2O) | Introduce acetamido functionality |
| Glycosylation Activation | Trichloroacetimidate donors, BF3·OEt2, TMSOTf | Activate donor for glycosidic bond formation |
| Oxidation | TEMPO, NaOCl, Periodate | Convert hydroxyl to oxo groups |
| Deprotection | Hydrogenolysis (Pd/C), Acid/base hydrolysis | Remove protecting groups without damaging molecule |
| Purification | HPLC, Size-exclusion chromatography | Isolate pure oligosaccharide |
Research Findings and Challenges
- The synthesis of such a complex oligosaccharide requires meticulous control over stereochemistry and regioselectivity.
- Protecting group strategies are critical to avoid side reactions and ensure high yield.
- Oxidation steps must be carefully controlled to prevent overoxidation or degradation.
- The large number of hydroxyl groups and stereocenters increases synthetic difficulty, often requiring multi-step syntheses with moderate overall yields.
- Advances in automated glycan assembly and chemoenzymatic synthesis have facilitated preparation of similar complex oligosaccharides.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The acetamido groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Properties
Research indicates that compounds similar to N-acyl hexosamines exhibit anticancer properties. For example, drug delivery systems utilizing this compound have shown promise in targeting cancer cells and delivering chemotherapeutic agents effectively. Studies demonstrate that these systems can enhance the efficacy of drugs while minimizing side effects by delivering them directly to tumor sites .
2. Antimicrobial Activity
N-acyl hexosamines are known for their antimicrobial properties. The specific structural features of N-acyl hexosamines allow them to disrupt bacterial cell walls or inhibit essential enzymes in pathogens. This makes them potential candidates for developing new antibiotics or antimicrobial agents .
3. Drug Delivery Systems
The compound has been explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs. This property can improve the solubility and bioavailability of poorly soluble drugs. Research highlights the use of lipid-based vesicles containing this compound to enhance drug absorption in targeted tissues .
Biochemical Applications
1. Glycosylation Processes
N-acyl hexosamines play a crucial role in glycosylation processes within biological systems. They are involved in the synthesis of glycoproteins and glycolipids which are vital for cell signaling and recognition. This compound can serve as a substrate in enzymatic reactions that facilitate these processes .
2. Modulation of Metabolic Pathways
The structural complexity of N-acyl hexosamines allows them to interact with various metabolic pathways. They may influence pathways related to glucose metabolism and lipid synthesis, which could have implications for metabolic disorders such as diabetes .
Case Studies
Case Study 1: Cancer Treatment
A study investigated the use of N-acyl hexosamine-based drug delivery systems in treating metastatic tumors. The results indicated a significant reduction in tumor size when combined with standard chemotherapy treatments compared to chemotherapy alone .
Case Study 2: Antibiotic Development
Another study focused on the antimicrobial properties of N-acyl hexosamines against resistant strains of bacteria. The findings suggested that modifications to this compound could lead to new classes of antibiotics effective against multi-drug resistant pathogens .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
AVR-25 (N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-Dihydroxy-6-(Hydroxymethyl)tetrahydro-2H-Pyran-2-yl)Oxy)-2-(Cyclohexyloxy)-4-Hydroxy-6-(Hydroxymethyl)tetrahydro-2H-Pyran-3-yl)Acetamide)
Structural Similarities :
- Acetamide substituents : Both compounds feature terminal acetamide groups, enhancing solubility and hydrogen-bonding capacity.
- Carbohydrate backbone : Shared pyran rings with hydroxyl and hydroxymethyl groups.
Key Differences :
- Cyclohexyloxy group : AVR-25 includes a hydrophobic cyclohexyl substituent, absent in the target compound, which may alter membrane permeability .
- Biological Activity : AVR-25 inhibits TLR4 dimerization via unique binding modes, while the target compound’s activity remains uncharacterized but may involve analogous carbohydrate-protein interactions.
Table 1: Structural Comparison with AVR-25
| Feature | Target Compound | AVR-25 |
|---|---|---|
| Acetamide groups | 2 | 2 |
| Hydroxyl groups | 7 | 6 |
| Hydrophobic substituent | None | Cyclohexyloxy |
| Molecular weight | ~800–900 g/mol (estimated) | Not reported |
Compounds 11d and 11e ()
These triazole-linked acetamide derivatives share functional groups but differ in core structure:
Structural Similarities :
- Acetamide and hydroxyl groups : Present in both compounds.
- Carbohydrate motifs : Compound 11e includes a tetrahydro-2H-pyran ring similar to the target’s oxan moiety.
Key Differences :
- glycobiology).
Synthesis : Compounds 11d/11e use copper-catalyzed azide-alkyne cycloaddition (click chemistry), whereas the target compound likely relies on enzymatic or chemical glycosylation .
Hesperidin (Compound 15, )
A flavonoid glycoside with distinct chemistry but overlapping functional groups: Structural Similarities:
- Glycosidic linkages: Both compounds feature sugar moieties (methyloxan in the target vs. rutinose in hesperidin).
- Hydroxyl groups : Contribute to solubility in polar solvents.
Key Differences :
- Core structure: Hesperidin has a flavanone backbone, while the target is purely carbohydrate-based.
- Biological Activity: Hesperidin inhibits Hedgehog (Hh) signaling, whereas the target’s activity is unknown but may involve carbohydrate-mediated pathways .
Phenylacetamide Derivatives ()
Compounds like 2-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]acetamide (MW 459.45 g/mol) share acetamide and hydroxyl groups but differ in substitution:
Structural Similarities :
- Acetamide group : Common to both compounds.
- Oxan rings : Present in both, though the target compound has additional hexose and methyloxan units.
Key Differences :
Solubility and Polarity
Biological Activity
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound with significant potential in biological applications. Its intricate structure suggests various interactions at the molecular level that may contribute to its pharmacological properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C32H54N4O21 |
| Molecular Weight | 830.8 g/mol |
| CAS Number | 2706-65-2 |
| IUPAC Name | N-[...complex structure...] |
Biological Activity
The biological activity of this compound is primarily attributed to its structural components which may influence various biological pathways.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The presence of hydroxyl groups in its structure enhances its interaction with microbial cell membranes.
- Anti-inflammatory Properties : Research has shown that compounds with similar glycosylated structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
- Cellular Uptake : The glycosylation pattern may facilitate enhanced cellular uptake through specific transport mechanisms, potentially increasing bioavailability and efficacy in target tissues.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of structurally similar compounds and found that derivatives with acetamido groups demonstrated significant inhibition of bacterial growth (e.g., Escherichia coli and Staphylococcus aureus) .
Study 2: Anti-inflammatory Effects
In vitro studies have indicated that compounds like N-acetyl derivatives can reduce TNF-alpha levels in macrophages under inflammatory conditions. This aligns with findings from a recent publication that highlighted the role of similar compounds in modulating immune responses .
Study 3: Cellular Mechanisms
Research exploring the cellular mechanisms revealed that glycosylated compounds can affect signaling pathways related to cell survival and apoptosis. The compound's ability to enhance proteasome activity was noted as a potential mechanism for its protective effects against ER stress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the indole or carbohydrate-derived precursor (e.g., oxan-2-yl or hexan-3-yl intermediates). Key steps include:
- Halogenation : Bromine/chlorine introduction to indole derivatives under controlled pH and temperature .
- Glycosylation : Linking sugar moieties via ether bonds using catalysts like BF₃·Et₂O .
- Acetylation : Protecting hydroxyl groups with acetyl under anhydrous conditions .
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, DEPT-135) to monitor intermediates and final product .
Q. How can the stereochemistry of this compound be validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron radiation for high resolution) .
- Optical Rotation : Compare experimental [α]D values with literature data for carbohydrate derivatives (e.g., β-D-galactose vs. α-L-mannose linkages) .
- NOESY NMR : Identify spatial proximity of protons in the oxan-2-yl and hexan-3-yl rings to confirm stereochemical assignments .
Advanced Research Questions
Q. How does the compound’s stereochemical configuration influence its biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize enantiomers or diastereomers and test activity against microbial/cancer cell lines (e.g., IC₅₀ assays). For example, β-D-glucose derivatives may exhibit higher antimicrobial activity due to enhanced membrane receptor binding .
- Molecular Docking : Simulate interactions with target enzymes (e.g., glycosidases) using software like AutoDock Vina. Focus on hydrogen bonding and hydrophobic contacts between acetamide groups and active-site residues .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution, fixed inoculum size). Include positive controls (e.g., ampicillin) and validate cell viability via ATP-based luminescence .
- Check Purity : Impurities (e.g., unreacted halogenated intermediates) may skew results. Re-test batches with ≥95% purity (HPLC) .
- Explore Synergy : Test combinatorial effects with adjuvants (e.g., efflux pump inhibitors) to unmask latent activity .
Q. What strategies are effective for studying the compound’s metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH regeneration system). Monitor degradation via LC-MS/MS (MRM transitions for parent ion and metabolites) .
- Phase I/II Metabolism : Identify oxidation (CYP450-mediated) or conjugation (glucuronidation) products. Use deuterated analogs or stable isotopes (e.g., ¹³C) to track metabolic pathways .
Data Analysis & Experimental Design
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify key groups (e.g., replace acetamide with sulfonamide, vary sugar substituents) .
- Activity Profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition). Use a table to correlate structural features with bioactivity:
| Modification Site | Structural Change | Biological Activity (IC₅₀, μM) | Selectivity Index |
|---|---|---|---|
| C-2 Oxan-3-yl | Methyl → Ethyl | 12.5 → 8.2 (Improved) | 1.5 → 2.3 |
| Acetamide Group | Ac → Propionyl | 15.7 → 22.1 (Reduced) | 1.8 → 1.2 |
- Statistical Tools : Apply PCA or QSAR models to identify critical descriptors (e.g., logP, polar surface area) .
Q. What analytical methods are suitable for detecting degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- LC-HRMS : Use a Q-TOF mass spectrometer to identify unknown degradants (mass error < 5 ppm). Compare fragmentation patterns with synthetic standards .
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines (e.g., resolution ≥2.0 between peaks) .
Advanced Mechanistic Studies
Q. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with lipid bilayers?
- Methodological Answer :
- System Setup : Embed the compound in a POPC bilayer using GROMACS. Parameterize force fields (e.g., CHARMM36) for carbohydrate and acetamide groups .
- Simulation Metrics : Calculate insertion depth, hydrogen bonds with phospholipids, and lateral diffusion coefficients. Compare with experimental data (e.g., fluorescence quenching assays) .
Q. What in vitro models are appropriate for assessing the compound’s potential neurotoxicity?
- Methodological Answer :
- SH-SY5Y Neuronal Cells : Differentiate with retinoic acid and BDNF. Measure apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .
- Blood-Brain Barrier (BBB) Penetration : Use a co-culture of hCMEC/D3 endothelial cells and astrocytes. Quantify permeability (Papp) and efflux ratio (P-gp inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
